molecular formula C18H16F3NO4S B3020794 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1448070-83-4

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B3020794
CAS RN: 1448070-83-4
M. Wt: 399.38
InChI Key: TXFZQCBRRJOCGC-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide” is a benzofuran derivative. Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring . Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzofuran derivatives can participate in a variety of chemical reactions due to the presence of the reactive furan ring .

Scientific Research Applications

Natural Sources and Bioactivity

Benzofuran compounds are ubiquitous in nature. They are found in various plant families, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . These compounds exhibit remarkable biological activities, such as:

Drug Prospects

Due to their biological activities, benzofuran compounds hold promise as natural drug lead compounds. For instance:

Chemical Synthesis

Researchers have discovered novel methods for constructing benzofuran rings:

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have anti-tumor activity, suggesting they may interact with targets involved in cell proliferation and survival .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected . These could include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth .

Pharmacokinetics

The physicochemical properties of benzofuran derivatives suggest that they may be well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds would likely depend on their specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes .

Result of Action

Given the biological activities of benzofuran compounds, it is likely that the compound could induce changes in cell proliferation, oxidative stress response, viral replication, and bacterial growth . These changes could potentially result in therapeutic effects, such as the inhibition of tumor growth or the reduction of viral or bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the concentration of the compound and the presence of other drugs or substances .

Future Directions

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research could focus on exploring the biological activities of this specific compound and developing methods for its synthesis.

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S/c19-18(20,21)13-5-7-14(8-6-13)27(24,25)22-10-9-15(23)17-11-12-3-1-2-4-16(12)26-17/h1-8,11,15,22-23H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFZQCBRRJOCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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